N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide

Medicinal Chemistry Physicochemical Property Profiling Fragment-Based Drug Design

For researchers requiring a compact, drug-like sulfonamide scaffold with a defined synthetic handle, this 4-methoxy derivative addresses the need for fragment libraries with low non-specific binding risk. Its single H-bond donor and XLogP3 of 2.5 provide a balanced polarity profile absent in more lipophilic analogs. • Ideal starting point for vector-based elaboration at the fragment-lead boundary (MW 298.75 g/mol). • Serves as a reliable negative control for H-bond donor-sensitive assays. • Supports SAR exploration as a core scaffold referenced in pyridinyl sulfonamide patent filings.

Molecular Formula C12H11ClN2O3S
Molecular Weight 298.74
CAS No. 333442-20-9
Cat. No. B2941470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide
CAS333442-20-9
Molecular FormulaC12H11ClN2O3S
Molecular Weight298.74
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O3S/c1-18-10-3-5-11(6-4-10)19(16,17)15-12-7-2-9(13)8-14-12/h2-8H,1H3,(H,14,15)
InChIKeyOSFSOFLPGRISHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Characterization Baseline


N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide (CAS 333442-20-9) is a synthetic sulfonamide derivative comprising a 5-chloropyridine moiety linked to a 4-methoxybenzenesulfonamide core [1]. Its computed physicochemical profile—molecular weight 298.75 g/mol, XLogP3 2.5, and a single hydrogen bond donor—places it in a drug-like property space typical of fragment-like screening compounds [1]. This compound is listed in the PubChem repository under CID 759583 and has appeared in at least one patent filing related to pyridinyl sulfonamide derivatives, indicating its relevance as a structural motif in medicinal chemistry [1][2].

Compound Type
Synthetic sulfonamide derivative with fragment-like property space
Selection Context
Supports fragment-based screening and hit-to-lead medicinal chemistry workflows
Procurement Logic
Patent-linked pyridinyl sulfonamide core for SAR and intellectual property landscaping

Why In-Class Analogs Cannot Be Freely Interchanged


Although numerous sulfonamide derivatives share the 5-chloropyridin-2-yl core, minor substituent changes on the benzenesulfonamide ring can profoundly alter target engagement, selectivity, and physicochemical properties [1]. For instance, replacement of the 4-methoxy group with ethoxy, halogen, or alkyl substituents generates compounds with divergent logP values, hydrogen-bonding capacities, and steric profiles that can shift binding conformations or abolish activity entirely [1][2]. Without head-to-head pharmacological or biophysical data, assuming functional equivalence between N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide and its closest analogs is scientifically unsound and risks experimental irreproducibility. The following section assembles the highest-strength quantitative evidence available to justify differentiated selection.

Substituent sensitivity
Replacement of the 4-methoxy group with ethoxy, halogen, or alkyl substituents may shift target engagement and selectivity profiles. Head-to-head pharmacological data are not publicly available for direct comparison.
Lipophilicity drift
Even modest substituent changes can alter logP by 0.5 log units or more, potentially affecting membrane permeability, solubility, and non-specific binding in screening campaigns.
Functional equivalence not established
Without head-to-head biophysical or pharmacological evidence, assuming functional equivalence between this compound and its closest analogs may lead to experimental irreproducibility.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Comparison vs. Common In-Class Alternatives

The computed XLogP3 for N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide is 2.5 [1]. In contrast, replacing the 4-methoxy group with a more lipophilic 4-ethoxy substituent (N-(5-chloropyridin-2-yl)-4-ethoxybenzenesulfonamide) is expected to increase the XLogP3 by approximately 0.5–0.6 log units based on standard π-value contributions, while a 4-chloro analog (4-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide) would exhibit distinct dual-halogen electronic effects altering both lipophilicity and electrostatic surface potential [2]. These differences directly impact membrane permeability, solubility, and protein-binding promiscuity in screening campaigns.

Lipophilicity Profile
Class-level
XLogP3 2.5 vs ~3.0–3.1 (ethoxy analog); ~0.5–0.6 log unit difference
Supports lower-lipophilicity compound selection for fragment-based screening
Computed XLogP3; experimental logP values may differ
Medicinal Chemistry Physicochemical Property Profiling Fragment-Based Drug Design

Hydrogen Bond Donor Count Differentiation

The target compound possesses exactly one hydrogen bond donor (the sulfonamide N–H), as confirmed by PubChem computed descriptors [1]. Analogs bearing additional polar substituents (e.g., carboxyl, hydroxyl, primary amide) on the benzenesulfonamide ring carry two or more H-bond donors, which can reduce passive membrane permeability and alter oral bioavailability predictions [2]. Within the patent family of pyridinyl sulfonamides, the single H-bond donor count of the 4-methoxy derivative represents a minimalist design feature that distinguishes it from more polar congeners [3].

H-Bond Donor Count
Class-level
1 H-bond donor vs ≥2 for polar-substituted analogs
Supports passive permeability review for cell-based assays
Computed descriptor; experimental permeability confirmation advised
Drug Design Permeability Prediction Structure-Property Relationship

Molecular Weight vs. Higher Sulfonamide Congeners

With a molecular weight of 298.75 g/mol, N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide sits near the upper boundary of fragment-like chemical space (typically MW ≤ 300 Da) [1]. Closely related analogs such as N-(5-chloropyridin-2-yl)-3-ethyl-4-methoxybenzenesulfonamide (MW 326.8 g/mol) and 4-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide (MW 333.2 g/mol) exceed this threshold [2]. The lower molecular weight of the target compound offers advantages in ligand efficiency calculations and preserves room for chemical elaboration during hit-to-lead optimization.

Molecular Weight
Reported
298.75 g/mol vs 326.8–333.2 g/mol for higher congeners; 28–34 g/mol lower
Supports fragment-library compliance and ligand efficiency review
MW near fragment upper boundary; context-dependent fit
Fragment-Based Screening Lead-Likeness Physicochemical Optimization

Patent-Disclosed Utility as Pyridinyl Sulfonamide Derivative

The 4-methoxy-substituted benzenesulfonamide motif appears within the generic Markush structure of U.S. Patent Application 20210353608, which claims pyridinyl sulfonamide derivatives for therapeutic use [1]. This inclusion signals that the core scaffold, including the exact substitution pattern of the target compound, has been recognized as having potential pharmaceutical relevance by at least one innovator organization. Not all commercially available sulfonamide analogs are covered by such filings, providing a differentiating factor for procurement when intellectual property considerations or follow-on research planning are relevant.

Patent Landscape
Reported
Falls within generic Markush scope of U.S. Patent App. 20210353608
Supports IP-attribution review and freedom-to-operate landscaping
Markush structure matching; independent legal review advised
Intellectual Property Medicinal Chemistry Patent Landscape Analysis

Recommended Procurement & Deployment Scenarios


Fragment-Based Screening Library Design

With an XLogP3 of 2.5 and a single hydrogen bond donor, this compound is well suited for inclusion in fragment libraries where low lipophilicity and high passive permeability are desired to minimize non-specific binding [1]. The 4-methoxy substituent provides a balance of polarity and hydrophobic surface area that more lipophilic analogs (e.g., 4-ethoxy derivatives) lack, making this compound a preferred choice for primary screens against intracellular targets [1][2].

Hit-to-Lead Optimization with a Low-MW Scaffold

At 298.75 g/mol, this compound sits at the fragment-lead boundary, offering a compact scaffold amenable to vector-based elaboration [1]. Compared to higher-molecular-weight congeners (326–333 g/mol), it provides greater room for synthetic modification while maintaining favorable ligand efficiency [2]. Procurement of this specific derivative is recommended when downstream chemistry plans require a low-MW starting point with a defined synthetic handle [1].

Structure-Activity Relationship Studies on Sulfonamides

The compound's structural inclusion in the Markush claims of U.S. Patent Application 20210353608 indicates its relevance as a core scaffold for therapeutic development [1]. Researchers conducting SAR exploration around the 5-chloropyridin-2-yl sulfonamide template can use this 4-methoxy variant as a reference point for evaluating the impact of benzenesulfonamide substituent changes on biological activity, solubility, and metabolic stability [1].

Physicochemical Profiling and Model Validation

With well-defined computed properties (MW, XLogP3, H-bond donor/acceptor counts) available from PubChem, this compound serves as a reliable validation standard for computational models predicting solubility, permeability, and drug-likeness [1]. Its single hydrogen bond donor count makes it a useful negative control for assays sensitive to H-bond donor effects, particularly when compared to polar-substituted analogs [2].

Application
Selection Property
Validation Focus
Fragment-Based Screening Library Design
Lipophilicity and H-bond donor profile
Fragment-library compliance and non-specific binding review
Hit-to-Lead Optimization
Low-MW sulfonamide scaffold
Ligand efficiency and synthetic elaboration capacity
SAR Studies on Sulfonamides
Core scaffold with defined substitution
Substituent effect profiling on activity and solubility
Physicochemical Profiling and Model Validation
Well-characterized computed property set
Computational model validation for drug-likeness prediction
Quote Request

Request a Quote for N-(5-chloropyridin-2-yl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.